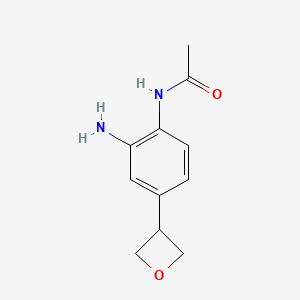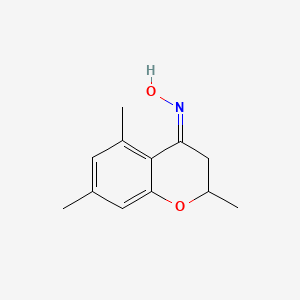
3-Benzyl-1,2-oxazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzyl-1,2-oxazole-5-carboxylic acid is a heterocyclic compound that features an oxazole ring, which is a five-membered ring containing both oxygen and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-1,2-oxazole-5-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Robinson-Gabriel synthesis is a classic method that involves the dehydration of 2-acylaminoketones . Another method is the Fischer oxazole synthesis, which utilizes cyanohydrins and aldehydes . Additionally, electrochemical synthesis has been explored, where an acyloxyphosphonium ion is generated as a key intermediate via anodic oxidation, followed by nucleophilic substitution and cycloaddition with isocyanide .
Industrial Production Methods: Industrial production of this compound may involve the use of scalable and eco-friendly catalytic systems. Magnetic nanocatalysts have been reported for the synthesis of various oxazole derivatives, offering high stability and easy separation from reaction mixtures using an external magnet .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Benzyl-1,2-oxazole-5-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s oxazole ring makes it susceptible to nucleophilic attack, leading to fragmentation of the carboxamide bond .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. For example, the use of aqueous hydrogen peroxide (H₂O₂) and ethanol in the presence of titanium tetraisopropoxide (TTIP) as a catalyst has been reported for the synthesis of benzoxazole derivatives .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, nucleophilic substitution reactions can lead to the formation of various substituted oxazole derivatives .
Applications De Recherche Scientifique
3-Benzyl-1,2-oxazole-5-carboxylic acid has a wide range of applications in scientific research. In medicinal chemistry, oxazole derivatives have been extensively studied for their biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties . The compound is also used as an intermediate in the synthesis of new chemical entities with potential therapeutic applications . Additionally, oxazole derivatives are valuable in material science for the development of advanced materials with unique properties .
Mécanisme D'action
The mechanism of action of 3-Benzyl-1,2-oxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The oxazole ring’s electron density can be delocalized, making the compound susceptible to nucleophilic attack . This property allows the compound to interact with various biological targets, leading to its diverse biological activities.
Comparaison Avec Des Composés Similaires
3-Benzyl-1,2-oxazole-5-carboxylic acid can be compared with other similar compounds, such as isoxazole, thiazole, benzoxazole, oxazoline, and oxazolidine . Each of these compounds features a five-membered ring with different heteroatoms or substitution patterns, leading to unique chemical and biological properties. For example, isoxazole has the nitrogen atom in position 2, while thiazole has sulfur instead of oxygen . Benzoxazole is fused to a benzene ring, and oxazoline and oxazolidine have reduced double bonds . The unique structure of this compound, with its benzyl group and carboxylic acid functionality, distinguishes it from these related compounds and contributes to its specific applications and reactivity.
Propriétés
Formule moléculaire |
C11H9NO3 |
|---|---|
Poids moléculaire |
203.19 g/mol |
Nom IUPAC |
3-benzyl-1,2-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C11H9NO3/c13-11(14)10-7-9(12-15-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,14) |
Clé InChI |
IPUHHWUHLJMZIB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC2=NOC(=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


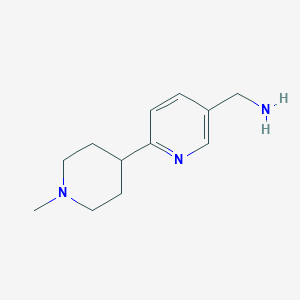
![N,N-Dimethyl-8-azaspiro[4.5]decane-2-carboxamide](/img/structure/B11894534.png)



![7-nitro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid](/img/structure/B11894554.png)
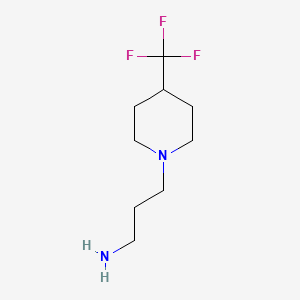
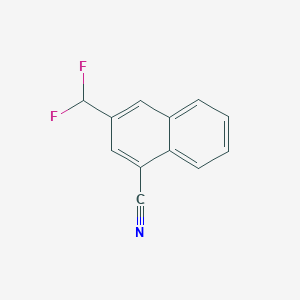
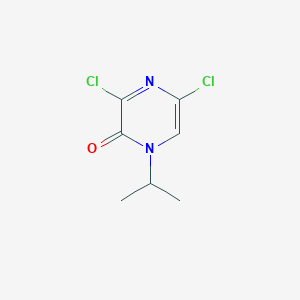
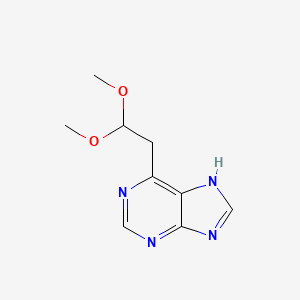
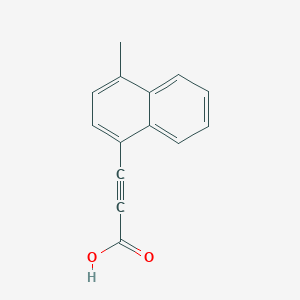
![2,4,9-Trimethylindeno[2,1-B]pyran](/img/structure/B11894618.png)
